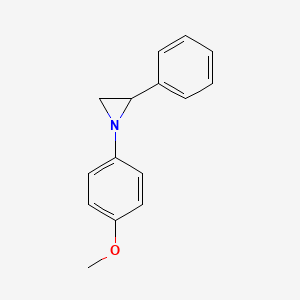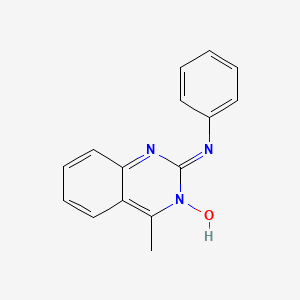phenylphosphanium CAS No. 63712-92-5](/img/structure/B14486400.png)
[2-(1-Chlorocyclopentyl)ethyl](oxo)phenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chlorocyclopentyl)ethylphenylphosphanium: is a chemical compound with the molecular formula C₁₃H₁₇ClOP It is characterized by the presence of a chlorocyclopentyl group attached to an ethyl chain, which is further connected to an oxo-phenylphosphanium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Chlorocyclopentyl)ethylphenylphosphanium involves the reaction of cyclopentanone with ethylphenylphosphine in the presence of a chlorinating agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Chlorocyclopentyl)ethylphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorocyclopentyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(1-Chlorocyclopentyl)ethylphenylphosphanium is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for developing new synthetic methodologies .
Biology: The compound’s potential biological activity is of interest for studying enzyme interactions and cellular processes. It may serve as a probe in biochemical assays to investigate specific pathways .
Medicine: In medicine, research is ongoing to explore the compound’s potential therapeutic applications. Its ability to interact with biological targets suggests it could be a candidate for drug development .
Industry: Industrially,
Propriétés
Numéro CAS |
63712-92-5 |
|---|---|
Formule moléculaire |
C13H17ClOP+ |
Poids moléculaire |
255.70 g/mol |
Nom IUPAC |
2-(1-chlorocyclopentyl)ethyl-oxo-phenylphosphanium |
InChI |
InChI=1S/C13H17ClOP/c14-13(8-4-5-9-13)10-11-16(15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2/q+1 |
Clé InChI |
GUEQQXVVUGWWOK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CC[P+](=O)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)

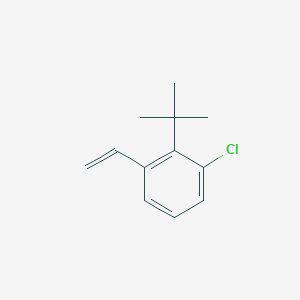
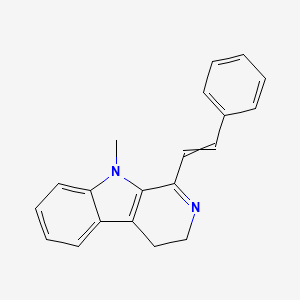
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
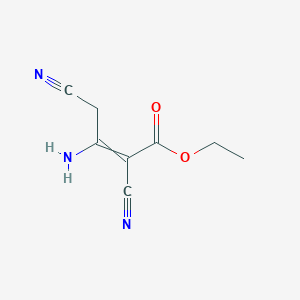
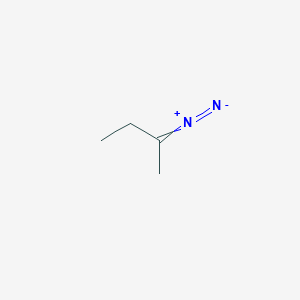
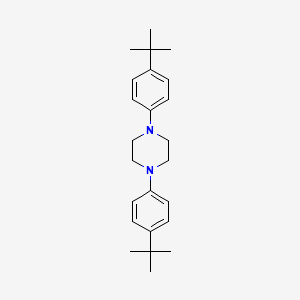
![6-Ethylidenebicyclo[2.2.1]heptan-2-ol](/img/structure/B14486366.png)
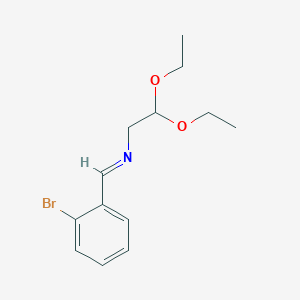
![7-Methyl-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14486372.png)
